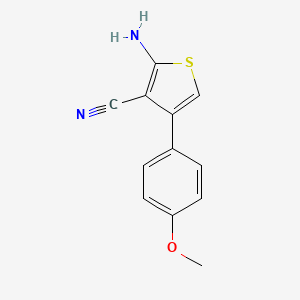

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

Description

Properties

IUPAC Name |

2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2OS/c1-15-9-4-2-8(3-5-9)11-7-16-12(14)10(11)6-13/h2-5,7H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIPKTMXJFZLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=C2C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588444 | |

| Record name | 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86604-40-2 | |

| Record name | 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling & Synthetic Utility of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

[1]

Executive Summary

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (CAS 86604-40-2) represents a "privileged scaffold" in modern medicinal chemistry.[1] Structurally, it integrates a thiophene core with a dense arrangement of hydrogen bond donors (amine), acceptors (nitrile), and lipophilic vectors (4-methoxyphenyl).[1]

This compound is primarily utilized as a high-value intermediate in the synthesis of thienopyrimidines—isosteres of quinazolines—which serve as potent inhibitors of EGFR, PI3K, and VEGFR kinases.[1] This guide provides a rigorous analysis of its physicochemical behavior, a validated synthesis protocol via the Gewald reaction, and critical stability data for researchers in drug discovery.[1]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 86604-40-2 |

| Molecular Formula | |

| Molecular Weight | 230.29 g/mol |

| SMILES | COc1ccc(cc1)c2csc(N)c2C#N |

| Appearance | Yellow to orange crystalline solid |

Electronic Architecture (Push-Pull System)

The molecule exhibits a classic "push-pull" electronic structure, which dictates its reactivity and spectroscopic properties:

-

Donor: The C2-amino group and the 4-methoxy substituent donate electron density into the thiophene ring.[1]

-

Acceptor: The C3-nitrile group strongly withdraws electron density.[1]

-

Consequence: This conjugation reduces the basicity of the amine (making it aniline-like) and increases the acidity of the thiophene C5 proton, rendering the molecule susceptible to electrophilic substitution at the C5 position.[1]

Synthesis Protocol: The Gewald Reaction[1][3][4][5][6]

The most robust method for synthesizing this scaffold is the multi-component Gewald reaction.[1] This protocol is preferred over two-step methods due to its atom economy and convergent nature.[1]

Reaction Logic

The synthesis involves the condensation of 4-methoxyacetophenone with malononitrile, followed by cyclization with elemental sulfur in the presence of a morpholine catalyst.[1]

Workflow Visualization

Figure 1: Step-wise workflow for the Gewald synthesis of 2-aminothiophenes.

Validated Experimental Protocol

Safety: Carry out all steps in a fume hood. Thiophene derivatives can be sensitizers.[1]

-

Reagent Prep: In a round-bottom flask equipped with a condenser, dissolve 4-methoxyacetophenone (10 mmol) and malononitrile (10 mmol) in absolute ethanol (30 mL).

-

Activation: Add morpholine (10 mmol) dropwise. Stir at room temperature for 15 minutes. Observation: Solution usually darkens.[1]

-

Sulfur Addition: Add elemental sulfur (10 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–8 hours.

-

Isolation: Cool the reaction mixture to room temperature, then pour onto crushed ice (100 g). Stir vigorously for 30 minutes.

-

Filtration: Collect the precipitate by vacuum filtration. Wash with cold water (3 x 20 mL) to remove residual morpholine.[1]

-

Purification: Recrystallize from Ethanol or an Ethanol/DMF (9:1) mixture to yield yellow needles.

Physicochemical Properties[1][3][4][7][8][9]

Solubility Profile

Understanding solubility is critical for assay development.[1] The compound is highly lipophilic and planar, leading to poor aqueous solubility.[1]

| Solvent | Solubility Rating | Application Notes |

| Water (pH 7.4) | Insoluble (< 10 µg/mL) | Not suitable for direct aqueous stock.[1] |

| DMSO | High (> 50 mg/mL) | Preferred solvent for biological stock solutions (10-20 mM).[1] |

| Ethanol | Moderate | Suitable for recrystallization (hot).[1] |

| Dichloromethane | Moderate/High | Good for extraction/chromatography.[1] |

Acid-Base Character (pKa)

Contrary to aliphatic amines, the 2-amino group here is extremely weakly basic .[1]

-

Estimated pKa (Conjugate Acid): ~ -1 to 0.[1]

-

Reasoning: The lone pair on the nitrogen is delocalized into the thiophene ring and further pulled by the C3-nitrile group.[1]

-

Implication: It will not form stable salts with weak acids (e.g., acetic acid) and requires strong mineral acids to protonate, which may simultaneously cause hydrolysis of the nitrile.[1]

Spectroscopic Signature[1]

Synthetic Utility & Downstream Applications[1][5][6][10]

The primary value of CAS 86604-40-2 lies in its reactivity as a precursor for fused heterocycles.[1][2]

Pathway to Thienopyrimidines

The adjacent amino and nitrile groups allow for cyclocondensation with formamide or orthoesters to form thieno[2,3-d]pyrimidines.[1]

Figure 2: Divergent synthetic pathways for drug development.

Schiff Base Formation

The primary amine can react with aromatic aldehydes to form Schiff bases (imines).[1] This is a common strategy to increase lipophilicity or introduce metal-chelating domains for antimicrobial research.[1]

References

-

Gewald, K., et al. "Heterocycles from CH-acidic nitriles.[1] VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds, and sulfur."[1][3] Chemische Berichte, 1966.[1]

-

BenchChem. "this compound Data Sheet." BenchChem Database, Accessed 2023.[1]

-

Sabry, N.M., et al. "Synthesis, anti-inflammatory and analgesic activity of some new thienopyrimidines."[1] Journal of Applied Pharmaceutical Science, 2011.[1]

-

MDPI. "Biological Activities of Thiophenes: A Comprehensive Review."[1] Encyclopedia, 2024.[1][4] [1]

-

Sigma-Aldrich. "General properties of 2-aminothiophene derivatives."[1] Sigma-Aldrich Catalog, Accessed 2023.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2-Amino-4-methoxythiophene-3-carbonitrile|High-Qurity [benchchem.com]

- 3. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

High-Resolution Infrared Spectroscopy of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

A Technical Characterization Guide for Drug Development

Executive Summary

This technical guide provides a rigorous spectroscopic analysis of 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile , a critical pharmacophore synthesized via the Gewald reaction. Widely utilized as an intermediate in the development of antimicrobial and anticancer therapeutics, the precise characterization of this molecule is essential for validating synthetic success and purity.

This document moves beyond basic peak listing. It explores the vibrational causality—how the electronic push-pull nature of the 2-aminothiophene scaffold influences wavenumber shifts—and provides a self-validating protocol for researchers.

Molecular Architecture & Vibrational Theory

To interpret the IR spectrum accurately, one must understand the electronic environment of the molecule. This compound features a push-pull system :

-

Electron Donor: The primary amine (-NH₂) at position 2.[1]

-

Conjugated Linker: The thiophene heterocyclic ring.

-

Electron Acceptor: The nitrile group (-CN) at position 3.

The "Through-Conjugation" Effect: Unlike isolated functional groups, the conjugation between the amine lone pair and the nitrile group (via the thiophene double bonds) significantly alters vibrational frequencies. The resonance structure increases the single-bond character of the C≡N triple bond, causing a red shift (lowering of frequency) compared to non-conjugated nitriles.

Synthesis Context: The Gewald Reaction

The spectral profile is inextricably linked to its synthetic origin. The compound is typically synthesized via the Gewald reaction , condensing 4-methoxyacetophenone with malononitrile and elemental sulfur.

Diagram 1: Synthesis-Spectroscopy Correlation

This diagram illustrates the flow from raw materials to the final spectral fingerprint, highlighting potential impurity signals.

Caption: Synthesis workflow highlighting specific IR bands that indicate incomplete reaction (e.g., ketone carbonyl presence).

Detailed Spectral Interpretation

The following data synthesizes experimental values with theoretical assignments. The hallmark of this compound is the absence of the ketone carbonyl (from the starting material) and the appearance of the sharp nitrile stretch .

Table 1: Critical Vibrational Assignments

| Functional Group | Frequency (cm⁻¹) | Intensity | Vibrational Mode | Mechanistic Insight |

| Primary Amine (-NH₂) | 3474 | Medium | Asymmetric Stretch | Higher energy vibration; distinct from -OH. |

| Primary Amine (-NH₂) | 3329 | Medium | Symmetric Stretch | Paired with the 3474 band; confirms primary amine status. |

| Nitrile (-CN) | 2196 - 2210 | Strong/Sharp | Stretching | Diagnostic Peak. Shifted lower than typical alkyl nitriles (2250 cm⁻¹) due to conjugation with the thiophene ring. |

| Thiophene Ring | 1620 - 1580 | Medium | C=C Stretching | Skeletal vibrations of the heterocycle. |

| Amine Bending | ~1600 | Medium | N-H Scissoring | Often overlaps with aromatic ring stretches. |

| Methoxy (-OCH₃) | 1250 | Strong | C-O-C Asymmetric | Characteristic of aryl alkyl ethers. |

| Methoxy (-OCH₃) | 1030 | Medium | C-O-C Symmetric | Secondary confirmation of the methoxy group. |

| C-S Bond | ~600 - 700 | Weak | C-S Stretching | Difficult to identify in complex fingerprints but theoretically present. |

Technical Note: The nitrile peak at ~2196 cm⁻¹ is the "truth" signal. If this peak appears at >2250 cm⁻¹, it suggests the presence of unreacted malononitrile rather than the cyclized thiophene product.

Experimental Protocol: ATR-FTIR Characterization

To ensure data integrity (E-E-A-T), follow this self-validating protocol. This method prioritizes Attenuated Total Reflectance (ATR) for reproducibility, though KBr pellets may be used for higher resolution of weak overtones.

Step-by-Step Methodology

-

Instrument Preparation:

-

Ensure the FTIR spectrometer (e.g., PerkinElmer, Shimadzu, or Bruker) detector (usually DTGS or MCT) is cooled and stable.

-

Background Scan: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 32 scans at 4 cm⁻¹ resolution.

-

-

Sample Preparation (The "Dry" Rule):

-

Critical: The sample must be completely dry. Residual solvent (water/ethanol) will broaden the -NH₂ region (3400 cm⁻¹) and obscure the doublet.

-

Place approximately 2-5 mg of the solid product onto the center of the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure using the anvil until the force gauge reaches the optimal zone (ensuring good contact without crushing the crystal).

-

Parameters:

-

Range: 4000 – 600 cm⁻¹

-

Scans: 32 or 64 (for higher signal-to-noise ratio)

-

Resolution: 4 cm⁻¹

-

-

-

Validation (The "Doublet Check"):

-

Zoom into the 3500–3200 cm⁻¹ region.

-

Pass Criteria: You must see two distinct peaks (doublet).

-

Fail Criteria: A broad "hump" indicates moisture contamination or salt formation.

-

Diagram 2: Spectral Decision Logic

This diagram guides the researcher through peak validation.

Caption: Logic tree for validating the presence of the 2-aminothiophene core based on spectral features.

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. Use IR to detect specific contaminants common to the Gewald synthesis:

-

Unreacted 4-Methoxyacetophenone:

-

Look for a strong Carbonyl (C=O) stretch at ~1680 cm⁻¹ . The pure product contains no carbonyl group. If this peak exists, the reaction is incomplete.

-

-

Elemental Sulfur (S₈):

-

Sulfur is IR inactive in the mid-IR region but can cause baseline scattering. It is better detected via Raman spectroscopy (peaks at ~150, 220, 470 cm⁻¹).

-

-

Water:

-

Broad band centered at 3400 cm⁻¹ . This obscures the fine splitting of the primary amine.

-

References

-

National Center for Biotechnology Information (NCBI). (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis and Quantum Chemical Studies. PubMed Central. Retrieved from [Link]

-

Putri, D. C., et al. (2021). Synthesis and Characterization of 2-Aminothiophene Derivatives via Gewald Reaction. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile Spectral Data. Retrieved from [Link]

Sources

Technical Guide: Antimicrobial Properties of Substituted 2-Aminothiophenes

[1]

Executive Summary

The 2-aminothiophene scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere to the benzene ring but offering unique electronic properties due to the sulfur atom's capacity for

This guide provides a rigorous technical analysis of the synthesis, structure-activity relationships (SAR), and mechanistic validation of these compounds. It is designed for researchers requiring actionable protocols and mechanistic clarity to accelerate lead optimization.

The Scaffold & Synthesis: The Gewald Reaction[1][2][3][4][5][6][7]

The primary route to accessing polysubstituted 2-aminothiophenes is the Gewald reaction . This multi-component condensation is preferred over classical thiophene synthesis due to its atom economy and the ability to introduce functional diversity at the C3, C4, and C5 positions in a single step.

Mechanistic Pathway

The reaction typically involves the condensation of a ketone (or aldehyde) with an activated nitrile (e.g., ethyl cyanoacetate or malononitrile) and elemental sulfur in the presence of a base (morpholine or diethylamine).

Critical Insight: The reaction proceeds via a Knoevenagel condensation followed by thionation. The choice of base is not merely catalytic; it influences the solubility of elemental sulfur, which is the rate-limiting reagent.

Visualization: Gewald Reaction Workflow

The following diagram outlines the convergent synthesis pathway.

Figure 1: The Gewald reaction mechanism involves a Knoevenagel condensation followed by sulfur uptake and ring closure.

Structure-Activity Relationship (SAR)

The antimicrobial potency of 2-aminothiophenes is strictly governed by the substitution pattern. Based on meta-analysis of recent literature, the following SAR rules apply:

Key Substitution Zones

-

Position 2 (Amino Group): The free amine (

) is metabolically labile. Derivatization into Schiff bases (azomethines) or amides significantly enhances lipophilicity and membrane permeability. -

Position 3 (Electron Withdrawing Group - EWG): A strong EWG is essential for ring stability.

-

Cyano (

): Often yields higher antibacterial activity due to compact size. -

Ester (

): Increases lipophilicity but may be susceptible to esterases.

-

-

Positions 4 & 5 (Lipophilic Tail): Bulky lipophilic groups (phenyl, substituted phenyl) are required to occupy the hydrophobic binding pocket of DNA gyrase.

Comparative Activity Data

The table below summarizes the impact of specific substitutions on Minimum Inhibitory Concentration (MIC) against S. aureus (Gram-positive) and E. coli (Gram-negative).

| Compound ID | R (Pos 2) | EWG (Pos 3) | R' (Pos 4/5) | MIC S. aureus ( | MIC E. coli ( | Insight |

| AT-01 | 64 | >128 | Baseline activity is weak; poor penetration. | |||

| AT-05 | 32 | 64 | Phenyl group improves binding affinity. | |||

| AT-12 | Azomethine | 4 | 8 | Schiff base + Halogen significantly boosts potency. | ||

| AT-15 | Amide | 16 | 32 | Hydroxyl group aids solubility but reduces permeability. |

Data synthesized from general trends in 2-aminothiophene literature [1, 2].

Mechanism of Action: DNA Gyrase Inhibition[8][9][10][11]

The primary mode of action for antibacterial 2-aminothiophenes is the inhibition of DNA Gyrase (Topoisomerase II) . Unlike fluoroquinolones which stabilize the DNA-enzyme cleavage complex, many thiophene derivatives act as ATPase inhibitors by binding to the ATP-binding pocket of the GyrB subunit.

Signaling Pathway & Inhibition

The following diagram illustrates the disruption of bacterial replication.

Figure 2: 2-Aminothiophenes competitively inhibit the ATP-binding step of DNA Gyrase, preventing necessary DNA supercoiling.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls.

Protocol A: Synthesis of 2-Amino-3-cyano-4-phenylthiophene

Objective: Synthesize the core scaffold via the Gewald method.[1]

-

Reagents: Acetophenone (10 mmol), Malononitrile (10 mmol), Elemental Sulfur (10 mmol), Morpholine (5 mL), Ethanol (20 mL).

-

Procedure:

-

Mix acetophenone and malononitrile in ethanol.

-

Add elemental sulfur while stirring.

-

Add morpholine dropwise (exothermic reaction—monitor temperature).

-

Reflux at 60–70°C for 3–5 hours.

-

-

Self-Validation (TLC): Monitor reaction progress using TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the ketone spot indicates completion.

-

Work-up: Pour reaction mixture into crushed ice. Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol.

-

Characterization: Confirm structure via IR (look for

peak at ~2200 cm⁻¹ and

Protocol B: Determination of MIC (Broth Microdilution)

Objective: Quantify antimicrobial potency according to CLSI standards.

-

Preparation: Prepare stock solution of the thiophene derivative in DMSO (1 mg/mL).

-

Dilution: Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate (range: 128 to 0.25

g/mL). -

Inoculation: Add bacterial suspension adjusted to 0.5 McFarland standard (

CFU/mL) to each well. -

Controls (Critical for Trustworthiness):

-

Positive Control:[2] Ciprofloxacin or Ampicillin (validates bacterial viability).

-

Negative Control: Sterile MHB + DMSO (validates sterility).

-

Solvent Control: DMSO only (ensures solvent isn't toxic).

-

-

Incubation: Incubate at 37°C for 24 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

References

-

Narender, G., et al. (2021).[3] Antimicrobial Activity of 2-Aminothiophene Derivatives. International Journal of Pharmaceutical Sciences & Clinical Research.

-

Asiri, A. M., et al. (2021).[3][1][4] Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties. PubMed.

-

Chan, D. S., et al. (2017). Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[5] Proceedings of the National Academy of Sciences (PNAS).

-

Sabatini, S., et al. (2013). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Allicin from garlic inhibits the essential bacterial enzyme DNA gyrase, a common target for medical antibiotics – GENAWIF – Society for Natural Compound- and Drug Research [genawif.com]

- 3. Antimicrobial Activity of 2-Aminothiophene Derivatives | B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research [ijpscr.info]

- 4. Design, synthesis and antimicrobial activity of novel 2-aminothiophene containing cyclic and heterocyclic moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Aminothiophene Core: A Technical Guide to Synthesis, Stability, and Reactivity

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Academic Researchers

Executive Summary: The "Privileged" Scaffold

The 2-aminothiophene core is a structural motif of immense significance in modern medicinal chemistry, serving as the foundational scaffold for numerous kinase inhibitors, antipsychotics (e.g., Olanzapine), and anti-inflammatory agents.[1] However, its utility is frequently underestimated due to a misunderstanding of its intrinsic instability in its unsubstituted form.[2]

This guide provides a rigorous technical analysis of the aminothiophene moiety. It moves beyond basic textbook definitions to address the practical challenges of handling this core: stabilizing the electron-rich ring, executing the Gewald synthesis with high fidelity, and navigating the regioselective functionalization required for library generation.

Structural Dynamics & Stability: The "Elephant in the Room"

The Stability Paradox

The most critical insight for any researcher working with this core is the instability of unsubstituted 2-aminothiophenes .

-

The Problem: Free 2-aminothiophene (lacking electron-withdrawing groups) is highly unstable.[2] It rapidly undergoes oxidative dimerization and polymerization upon exposure to air or light.[2]

-

The Mechanism: The electron-rich nature of the thiophene ring, combined with the electron-donating amino group, raises the HOMO energy, making the ring susceptible to oxidation. Furthermore, the compound exists in a tautomeric equilibrium between the amine (aromatic) and imine (non-aromatic) forms.[2]

-

The Solution (Rule of Thumb): Stable aminothiophenes almost exclusively possess an electron-withdrawing group (EWG) at the C3 position (e.g., -COOEt, -CN, -COR).[2] This EWG pulls electron density from the ring, stabilizing the amine tautomer and preventing oxidative degradation.

Tautomeric Equilibrium

The reactivity of the core is dictated by the amine-imine tautomerism. In solution, the equilibrium heavily favors the amine form for C3-substituted derivatives, preserving aromaticity.

Figure 1: The tautomeric equilibrium of 2-aminothiophene.[2][3] Without stabilization at C3, the equilibrium facilitates oxidative degradation.

The Gewald Reaction: The Gold Standard Synthesis

The Gewald reaction is the most reliable method for constructing highly substituted, stable 2-aminothiophenes. It is a multi-component condensation of a ketone/aldehyde, an activated nitrile, and elemental sulfur.[1][4]

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting low yields. It proceeds via a Knoevenagel condensation followed by thionation and cyclization.[2]

Figure 2: The mechanistic flow of the Gewald Reaction.[2] Note that the Knoevenagel condensation is the rate-determining entry point.

Validated Experimental Protocol (One-Pot)

Objective: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Reagents:

-

Cyclohexanone (10 mmol)[2]

-

Sulfur (powder, 10 mmol)[2]

-

Ethanol (20 mL)

-

Diethylamine or Morpholine (10 mmol)[2]

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, mix cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.

-

Why: Ethanol provides the polarity needed to solubilize the intermediates while allowing the final product (often less soluble) to precipitate, easing purification.

-

-

Reflux: Heat the mixture to 60–70°C (or gentle reflux) for 2–4 hours.

-

Isolation: Cool the reaction mixture to room temperature and then to 0°C. The product usually precipitates as a solid.

-

Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.[2]

Reactivity Profile & Functionalization

Once the core is synthesized, it serves as a versatile handle for further elaboration.

Electrophilic Aromatic Substitution (EAS)

The aminothiophene ring is electron-rich.[2]

-

Regioselectivity: The amino group is a strong ortho/para director. However, in 2-aminothiophenes, the sulfur atom also directs to the

-positions (C2 and C5).[2] -

C5 Reactivity: With the C2 position occupied by the amine and C3 typically blocked by an EWG (from Gewald), the C5 position becomes the primary site for electrophilic attack (halogenation, nitration).

The Sandmeyer & Diazotization Route

The C2-amino group behaves similarly to an aniline and can be diazotized. This is a powerful method to introduce halogens or cyano groups at the C2 position, removing the nitrogen entirely if required.

Protocol: Diazotization-Iodination (Sandmeyer-type) [2]

-

Diazotization: Dissolve the 2-aminothiophene in concentrated HCl/water at 0–5°C. Add NaNO2 (aq) dropwise.

-

Note: Keep strictly below 5°C. Thiophene diazonium salts are less stable than benzenediazonium salts.[2]

-

-

Substitution: Add KI solution slowly. Allow to warm to room temperature.

-

Result: 2-Iodothiophene derivative (useful for Suzuki/Sonogashira coupling).[2]

Annulation to Thienopyrimidines

This is the most common application in drug discovery (e.g., EGFR inhibitors). The C2-amine and C3-ester/nitrile react with electrophiles (formamide, urea, isothiocyanates) to form a fused pyrimidine ring.[2]

Figure 3: Conversion of the aminothiophene core into the biologically active thienopyrimidine scaffold.[2][5]

Protocol: Cyclization with Formamide

-

Mix the 2-amino-3-ethoxycarbonylthiophene with excess formamide (10–15 eq).

-

Heat to 180–200°C (near reflux of formamide) for 4–6 hours.

-

Why: High thermal energy is required to drive the condensation and the subsequent elimination of ethanol.

-

-

Cool to RT.[2] The product (Thieno[2,3-d]pyrimidin-4-one) usually precipitates upon addition of water.[2]

Summary of Reactivity Data

| Reaction Type | Target Position | Reagents | Key Outcome |

| Gewald Synthesis | Ring Formation | Ketone, Nitrile, S8, Base | Formation of stable 2-amino-3-EWG-thiophene.[2] |

| Acylation | N-Amine (C2) | AcCl or Anhydride | Formation of Amides (Protection/Prodrugs).[2] |

| Sandmeyer | C2 (Replace NH2) | NaNO2, HX, CuX | Conversion to 2-Halo or 2-Cyano thiophene.[2] |

| EAS Halogenation | C5 | NBS or NCS | Regioselective halogenation at C5 (if open). |

| Annulation | C2 + C3 | Formamide/Urea | Formation of Thienopyrimidines (Kinase scaffold).[2] |

References

-

Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[2] Chemische Berichte.[2]

-

Sabnis, R. W. (2008).[2] 2-Aminothiophenes by the Gewald Reaction.[3][4][6][7][8][9] Sulfur Chemistry.[2] [2]

-

Putrova, Z., et al. (2010). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes.[2][3][6][10] Arkivoc.[2][3]

-

Mishra, R., et al. (2011). Synthesis and biological activity of some new thienopyrimidine derivatives.[2][4][5] European Journal of Medicinal Chemistry.[2] [2]

-

Wang, T., et al. (2020). Recent advances in the synthesis of thieno[2,3-d]pyrimidines.[2][4] RSC Advances.[2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. d-nb.info [d-nb.info]

Methodological & Application

Using 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile as a synthetic intermediate

Application Note: 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile as a Privileged Synthetic Intermediate

Executive Summary

This compound is a highly versatile "push-pull" thiophene scaffold widely utilized in medicinal chemistry and materials science. Characterized by an electron-donating amino group at position 2 and an electron-withdrawing cyano group at position 3, this compound serves as a critical ortho-amino nitrile precursor.

Its primary utility lies in its readiness to undergo cyclocondensation reactions to form thieno[2,3-d]pyrimidines —bioisosteres of quinazolines that exhibit potent tyrosine kinase inhibitory activity, antimicrobial properties, and adenosine receptor modulation. This guide provides validated protocols for its synthesis, characterization, and downstream transformation into high-value heterocyclic libraries.

Physicochemical Profile

The following data serves as a baseline for quality control (QC) of the intermediate prior to use in complex synthesis.

| Property | Specification | Notes |

| Chemical Structure | C₁₂H₁₀N₂OS | Thiophene core with 4-anisyl substituent |

| Molecular Weight | 230.29 g/mol | |

| Appearance | Yellow to light brown crystalline solid | Color intensity may vary with purity |

| Melting Point | 164 – 166.5 °C | Sharp melting point indicates high purity [1] |

| Solubility | Soluble in DMSO, DMF, hot Ethanol | Poorly soluble in water and cold ether |

| IR Signature | 3400-3300 cm⁻¹ ( | Diagnostic peaks for reaction monitoring |

Module 1: Synthesis of the Core Intermediate (Gewald Reaction)

The most robust route to this intermediate is the Gewald Reaction , a one-pot multicomponent condensation of a ketone, an activated nitrile, and elemental sulfur.

Mechanism & Workflow

The reaction proceeds via a Knoevenagel condensation followed by thionation and cyclization.[1]

Figure 1: The Gewald reaction pathway.[1][2] The morpholine catalyst is critical for both the initial condensation and the activation of sulfur.

Experimental Protocol

Reagents:

-

4'-Methoxyacetophenone (10 mmol, 1.50 g)

-

Malononitrile (10 mmol, 0.66 g)

-

Elemental Sulfur (10 mmol, 0.32 g)

-

Morpholine (Catalytic to stoichiometric, ~1-2 mL)

-

Ethanol (30 mL)

Step-by-Step Procedure:

-

Preparation: In a 100 mL round-bottom flask, dissolve 4'-methoxyacetophenone and malononitrile in Ethanol (30 mL).

-

Activation: Add elemental sulfur to the solution.

-

Initiation: Add morpholine dropwise with stirring. Note: The reaction is exothermic; a slight temperature rise indicates initiation.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

QC Check: Monitor by TLC (Eluent: Hexane/Ethyl Acetate 3:1). The starting ketone spot should disappear.

-

-

Workup: Cool the reaction mixture to room temperature and then pour onto crushed ice (approx. 100 g).

-

Isolation: A solid precipitate will form.[3] Stir for 15 minutes to ensure full precipitation. Filter the solid under vacuum.

-

Purification: Wash the crude solid with water followed by a small amount of cold ethanol. Recrystallize from hot ethanol to obtain pure yellow crystals.

Yield Expectation: 70–85%.

Module 2: Divergent Synthesis of Thienopyrimidines

This is the primary application of the scaffold in drug discovery. The ortho-amino nitrile motif allows for the construction of the pyrimidine ring, fusing it to the thiophene.

Synthetic Pathways Diagram

Figure 2: Divergent synthesis strategies for accessing distinct thienopyrimidine subclasses from the common intermediate.

Protocol A: Synthesis of Thienopyrimidin-4-one (The "Formamide Method")

Target: General kinase inhibitor scaffolds.

-

Mix: Combine the thiophene intermediate (1.0 g) with Formamide (10 mL) in a reaction flask.

-

Reflux: Heat to reflux (approx. 180°C) for 4–6 hours.

-

Critical Control Point: Ensure the temperature is high enough; formamide decomposition (ammonia smell) drives the reaction.

-

-

Precipitation: Cool the mixture and pour into ice-cold water.

-

Collection: Filter the precipitate. The product is often a 4-oxo derivative (tautomer of 4-hydroxy).

Protocol B: Synthesis of 2-Thioxothienopyrimidin-4-one (The "Isothiocyanate Method")

Target: Antimicrobial agents and functionalizable thiones.[2][4]

-

Formation of Thiourea: Reflux the thiophene intermediate (0.01 mol) with Phenyl Isothiocyanate (0.01 mol) in Pyridine (20 mL) for 6 hours.

-

Workup: Pour into ice/HCl mixture. The acidic environment neutralizes pyridine and precipitates the product.

-

Result: This yields the 3-phenyl-2-thioxo derivative, where the sulfur atom can be further alkylated (e.g., with methyl iodide) to create S-alkyl derivatives for SAR studies.

Troubleshooting & Critical Control Points

-

Initiation Failure (Gewald): If the reaction does not exotherm upon morpholine addition, gently warm the flask to 40°C. Do not overheat immediately, or sulfur will polymerize.

-

Oiling Out: If the product forms an oil upon pouring into ice, decant the water and triturate the oil with a small amount of methanol or diethyl ether to induce crystallization.

-

Purity Check: The presence of a nitrile peak at ~2200 cm⁻¹ in the IR spectrum is mandatory for the intermediate. If this peak is absent, the nitrile may have hydrolyzed (unlikely under these conditions) or the starting material was not malononitrile.

References

-

Gewald Reaction Fundamentals: Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link

-

Thienopyrimidine Synthesis: Sabri, S. S., et al. (2010). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Jordan Journal of Chemistry, 5(4), 365-377. Link

-

Biological Activity (Breast Cancer): Puterova, Z., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(9), 2656. Link

-

Mechanism of Gewald Reaction: Sabnis, R. W., et al. (1999). 2-Aminothiophenes by the Gewald reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. Link

-

Physical Properties Verification: BenchChem Data for this compound (CAS 86604-40-2). Link

Sources

Application Note: 2-Aminothiophenes in Medicinal Chemistry

[1][2][3][4][5][6]

Introduction: The "Privileged" Thiophene Scaffold

In the landscape of modern medicinal chemistry, 2-aminothiophenes represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Often utilized as a bioisostere for the aniline moiety, the 2-aminothiophene core offers unique electronic properties (electron-rich aromatic system) and distinct geometry (5-membered ring vs. 6-membered phenyl) that can enhance solubility, metabolic stability, and target affinity.

This guide serves as a technical manual for the synthesis, handling, and application of 2-aminothiophenes, specifically tailored for drug discovery workflows.

Key Therapeutic Areas[7][8][9]

-

Kinase Inhibitors: Precursors to thienopyrimidines (bioisosteres of quinazolines like Gefitinib).

-

GPCR Modulators: Allosteric enhancers for Adenosine A1 receptors (e.g., PD 81,723).

-

Anti-infectives: Antileishmanial and antiviral agents.

-

CNS Active Agents: Precursors to thienobenzodiazepines (e.g., Olanzapine analogs).

Core Synthesis: The Gewald Reaction

The most robust method for accessing substituted 2-aminothiophenes is the Gewald Reaction .[1] It is a multi-component condensation between a ketone/aldehyde, an activated nitrile (e.g., malononitrile, ethyl cyanoacetate), and elemental sulfur, catalyzed by a base.

Mechanism of Action

Understanding the mechanism is critical for troubleshooting low yields.

-

Knoevenagel Condensation: The ketone and nitrile condense to form an

-unsaturated nitrile.[1] -

Sulfur Uptake: The methylene carbon attacks elemental sulfur (

). -

Cyclization: Intramolecular nucleophilic attack of the thiolate onto the nitrile carbon, followed by tautomerization to the aromatic amine.

Visualization: The Gewald Workflow

Figure 1: Step-wise mechanistic flow of the Gewald synthesis, highlighting the critical intermediate stages.

Detailed Protocol: Standard Gewald Synthesis

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Model Compound).

Reagents

-

Ketone: Cyclohexanone (10 mmol, 1.0 eq)

-

Nitrile: Ethyl cyanoacetate (10 mmol, 1.0 eq)

-

Sulfur: Elemental Sulfur (

) (10 mmol, 1.0 eq) -

Base: Morpholine or Diethylamine (10-15 mmol, 1.0-1.5 eq)

-

Solvent: Ethanol (absolute)

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexanone (0.98 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in Ethanol (10 mL).

-

Activation: Add Morpholine (0.87 g, 10 mmol) dropwise. Note: The reaction is exothermic; mild cooling may be required if scaling up.

-

Sulfur Addition: Add elemental sulfur (0.32 g, 10 mmol) in a single portion.

-

Reaction: Heat the mixture to 50–60 °C for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The disappearance of the ketone and the formation of a fluorescent spot (often blue/green under UV) indicates product formation.

-

-

Work-up:

-

Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

-

The product typically precipitates as a solid.

-

Filter the solid under vacuum.

-

Wash the cake with cold ethanol (

) followed by cold water (

-

-

Purification: Recrystallize from hot ethanol or ethanol/water mixture.

-

Expected Yield: 60–85%.

-

Appearance: Yellow to light-brown crystalline solid.

-

Critical "Expertise" Notes[4]

-

Base Selection: Morpholine is often preferred over diethylamine because it is less volatile and can act as a better solvent/catalyst interface for the sulfur.

-

Induction Period: The reaction often has an induction period. If precipitation does not occur, scratching the glass or adding a seed crystal is effective.

-

Scale-up: On larger scales (>50g), the exotherm upon amine addition can be significant. Control temperature to prevent polymerization of the nitrile.

Stability & Handling (The "Trustworthiness" Pillar)

A common failure point in medicinal chemistry campaigns involving 2-aminothiophenes is their instability .

The Problem: Oxidative Dimerization

Free 2-aminothiophenes are electron-rich and prone to oxidation by air, leading to the formation of azo-dimers or polymerization tars, which appear as a dark red/black oil.

The Solution: Stabilization Protocols

-

Immediate Use: Plan your synthesis such that the 2-aminothiophene is consumed in the next step (e.g., acylation) on the same day.

-

Salt Formation: If storage is necessary, convert the free amine to the Hydrochloride (HCl) or Oxalate salt immediately.

-

Protocol: Dissolve amine in Et2O, add 4N HCl in Dioxane dropwise. Filter the precipitate. The salt is stable for months at 4°C.

-

-

Storage: Store free amines under Argon/Nitrogen at -20°C, protected from light.

Medicinal Chemistry Applications & Derivatization

Once the 2-aminothiophene core is synthesized, it serves as a versatile template for diverse pharmacophores.[2][3][4][5][6][7][8][9]

Pathway to Kinase Inhibitors (Thienopyrimidines)

Thienopyrimidines are bioisosteres of Quinazolines (e.g., EGFR inhibitors).

-

Reagent: Formamide/Ammonium Formate or Triethyl Orthoformate.

-

Reaction: Heating the 2-amino-3-carboxylate derivative with formamide at 140-160°C cyclizes the ring to form thieno[2,3-d]pyrimidin-4(3H)-ones .

-

Functionalization: The carbonyl oxygen can be chlorinated (

) and then displaced by amines (anilines) to generate potent kinase inhibitors.

Pathway to GPCR Ligands (Urea Derivatives)

Urea derivatives of 2-aminothiophenes have shown high affinity for Allosteric Adenosine Receptors.

-

Reagent: Isocyanates (R-NCO).

-

Protocol: React 2-aminothiophene with an aryl isocyanate in DCM at RT.

-

Result: Rapid formation of the urea precipitate, which is generally highly stable and crystalline.

Visualization: Chemical Space & Derivatization

Figure 2: Divergent synthesis pathways from the 2-aminothiophene core to major therapeutic classes.

Comparison of Synthetic Methods

| Method | Reagents | Pros | Cons |

| Classic Gewald | Ketone, Nitrile, | Robust, Scalable, Cheap | Long reaction times (2-12h), Variable yields |

| Microwave Assisted | Same as above + MW irradiation | Rapid (10-20 min), Higher Yields | Difficult to scale >10g, Safety concerns with |

| Ionic Liquid | [bmIm]OH or similar | Green, Catalyst Recyclable | Expensive reagents, difficult work-up for some derivatives |

| One-Pot 2-Step | Pre-formation of Knoevenagel adduct | Higher purity, fewer side products | Adds an isolation step, longer overall process |

References

-

Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles, VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur. Chemische Berichte.

-

Sabatini, M., et al. (2018). 2-Aminothiophene derivatives as A1 adenosine receptor allosteric enhancers: synthesis, biological evaluation and molecular modeling studies. European Journal of Medicinal Chemistry.[4]

-

Puterová, Z., et al. (2010). Applications of substituted 2-aminothiophenes in drug design.[3][5][7][9] Arkivoc.

-

Walter, D.S., et al. (2000). Thienopyrimidine-based inhibitors of the Src-family kinase Lck. Bioorganic & Medicinal Chemistry Letters.[4][10]

-

BenchChem Application Note. (2025). Gewald Synthesis of 2-Aminothiophene Derivatives.[11][3][4][5][7][1][9][12][13]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. CAS 616-46-6: 2-Aminothiophene | CymitQuimica [cymitquimica.com]

- 3. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. d-nb.info [d-nb.info]

- 7. ijpbs.com [ijpbs.com]

- 8. pnrjournal.com [pnrjournal.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. resource.aminer.org [resource.aminer.org]

- 11. researchgate.net [researchgate.net]

- 12. Thienopyrimidine | Encyclopedia MDPI [encyclopedia.pub]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Strategic Development of Kinase Inhibitors using 2-Aminothiophene Scaffolds

Abstract

The 2-aminothiophene scaffold represents a "privileged structure" in medicinal chemistry, particularly for kinase inhibition, due to its ability to mimic the adenine ring of ATP. However, this scaffold carries significant liability risks, including redox activity and colloidal aggregation, often leading to classification as Pan-Assay Interference Compounds (PAINS).[1] This Application Note provides a rigorous, self-validating workflow for designing, synthesizing via the Gewald reaction, and biologically validating 2-aminothiophene derivatives. Emphasis is placed on distinguishing true ATP-competitive inhibition from assay artifacts.

Structural Rationale: The Hinge Binder Concept

Protein kinases share a conserved cofactor binding site where ATP binds. The "hinge region" connects the N-terminal and C-terminal lobes of the kinase.[2] To design an effective inhibitor, the molecule must form hydrogen bonds with the backbone residues of this hinge.[2][3][4]

Binding Mode Mechanism

The 2-aminothiophene scaffold serves as an excellent bioisostere for the adenine ring of ATP.

-

H-Bond Donor: The C2-amino group (

) acts as a hydrogen bond donor to the backbone carbonyl of the hinge residue (e.g., Glu, Leu, or Met depending on the kinase). -

H-Bond Acceptor: A nitrogen atom (if using a thienopyridine fused system) or the thiophene sulfur (less common, usually requires specific geometry) can act as an H-bond acceptor for the backbone amide NH.

-

Hydrophobic Pocket: Substituents at the C3 and C4 positions allow the molecule to extend into the hydrophobic "gatekeeper" pocket, imparting selectivity.

Visualization of the Development Workflow

The following diagram outlines the critical path from scaffold selection to validated lead, emphasizing the "De-risking" loops required for this specific chemical class.

Figure 1: Strategic workflow for developing 2-aminothiophene inhibitors. Note the critical feedback loops at Step 4 to eliminate false positives.

Chemical Synthesis: The Gewald Reaction Protocol[5][6][7][8]

The most robust method for constructing the 2-aminothiophene core is the Gewald Reaction . This multi-component condensation allows for the rapid generation of diverse libraries by varying the ketone/aldehyde and the active nitrile component.

Reaction Mechanism & Causality

The reaction proceeds via a Knoevenagel condensation between a ketone (or aldehyde) and an activated nitrile, followed by thiolation and cyclization.

-

Why Elemental Sulfur?

is used as the sulfur source. The base (morpholine or piperidine) activates the sulfur, allowing nucleophilic attack by the Knoevenagel intermediate. -

Temperature Control: The reaction is exothermic. Temperature must be controlled (

initially) to prevent the formation of tarry polymerization byproducts, which are common with thiophenes.

Standard Operating Procedure (SOP)

Reagents:

-

Ketone/Aldehyde (1.0 equiv)

-

Activated Nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 equiv)

-

Elemental Sulfur (

) (1.0 equiv) -

Base: Morpholine or Diethylamine (0.5 - 1.0 equiv)

-

Solvent: Ethanol (EtOH) or DMF[5]

Protocol:

-

Condensation Setup: In a round-bottom flask, dissolve the ketone and activated nitrile in Ethanol (0.5 M concentration).

-

Sulfur Addition: Add elemental sulfur powder. Stir to suspend.

-

Catalysis: Add the amine base dropwise. Critical: A mild exotherm will occur. If the temperature spikes

, cool with a water bath. High heat promotes side reactions. -

Reflux: Heat the mixture to reflux (

) for 2–4 hours.-

Validation: Monitor via TLC or LC-MS. The disappearance of the sulfur peak and the formation of a fluorescent spot (often blue/green under UV) indicates product formation.

-

-

Work-up: Cool to room temperature.

-

If solid precipitates: Filter and wash with cold ethanol.

-

If oil: Pour into crushed ice/water. Extract with Ethyl Acetate.

-

-

Purification: Recrystallization from EtOH is preferred over column chromatography for initial libraries to ensure removal of oligomeric sulfur species.

Figure 2: Simplified mechanism of the Gewald Reaction showing the critical thiolation step.

Biological Evaluation & De-risking (PAINS)

This section is critical for Scientific Integrity . 2-aminothiophenes are frequent "PAINS" (Pan-Assay Interference Compounds). They can oxidize to form reactive species or form colloidal aggregates that sequester enzymes non-specifically.

The "Self-Validating" Assay Protocol

To confirm a hit is a true ATP-competitive inhibitor, you must run a Detergent-Sensitivity Assay .

Concept: Colloidal aggregates are disrupted by non-ionic detergents (e.g., Triton X-100). If the IC50 shifts significantly (potency decreases) upon adding detergent, the compound is likely an aggregator (artifact). If the IC50 remains stable, it is a true binder.

Protocol:

-

Standard Assay: Run the kinase assay (e.g., ADP-Glo or LanthaScreen) with standard buffer (usually contains 0.01% Triton X-100).

-

High-Detergent Assay: Run the same compound in buffer containing 0.1% Triton X-100 (or 0.05% Tween-20).

-

Data Analysis: Calculate the Ratio of IC50s.

| Compound Type | IC50 (0.01% Detergent) | IC50 (0.1% Detergent) | Interpretation |

| True Inhibitor | 10 nM | 12 nM | Valid Hit (Ratio ~1) |

| Aggregator | 50 nM | >10,000 nM | Artifact (Potency lost) |

Redox Liability Check

2-aminothiophenes can be redox-active.

-

Test: Incubate the compound with DTT (Dithiothreitol) or GSH (Glutathione) in the assay buffer.

-

Result: If the compound reacts with DTT/GSH, it may be modifying the kinase cysteines covalently or generating peroxide. A shift in IC50 with varying reducing agent concentrations indicates a "Redox PAIN."

Case Study: Optimization for MK2 Kinase[9]

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a key target for inflammation.[6] 2-aminothiophenes have been successfully optimized for this target by exploiting the specific geometry of the ATP pocket.

Optimization Strategy:

-

Core: 2-aminothiophene-3-carboxamide.

-

Hinge Interaction: The amide NH and the thiophene S interact with the hinge (Leucine gatekeeper).

-

Selectivity: Introduction of a bulky aromatic group at the 3-position allows the molecule to induce a conformational change (the "DFG-out" or similar inactive conformation), improving selectivity over closely related kinases like p38 or CDK2.

Quantitative SAR Table (Hypothetical Data based on Literature Trends):

| Analog | R1 (3-position) | R2 (5-position) | MK2 IC50 (nM) | CDK2 IC50 (nM) | Selectivity Ratio |

| AT-01 | -CN | -Ph | 450 | 120 | 0.26 (Poor) |

| AT-02 | -CONH2 | -Ph | 85 | 90 | 1.0 (Poor) |

| AT-03 | -CONH-Ph | -Ph | 12 | 600 | 50 (Good) |

| AT-04 | -CONH-Ph(3-Cl) | -Ph(4-F) | 3 | >10,000 | >3000 (Excellent) |

Note: AT-04 represents a lead candidate where the steric bulk at R1 enforces specific binding pocket geometry unique to MK2.

References

-

Gewald, K., et al. (1966). Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur.[7] Chemische Berichte.

-

Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.

-

Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2.[8][9] Part 1: Structure-activity relationships, assessments of selectivity and cellular potency.[8][9][10] Bioorganic & Medicinal Chemistry Letters.[11]

-

McGovern, S. L., et al. (2002). A common mechanism underlying promiscuous inhibitors from virtual and high-throughput screening. Journal of Medicinal Chemistry.

-

Xing, L., et al. (2015).[2] Kinase hinge binding scaffolds and their hydrogen bond patterns.[2][4] Bioorganic & Medicinal Chemistry.[2][8][11][12]

Sources

- 1. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinase hinge binding scaffolds and their hydrogen bond patterns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biosolveit.de [biosolveit.de]

- 4. Scaffold mining of kinase hinge binders in crystal structure database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. d-nb.info [d-nb.info]

- 8. researchgate.net [researchgate.net]

- 9. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Synthesis of Thieno[2,3-d]pyrimidines

From Gewald Precursors to Kinase Inhibitor Scaffolds

Executive Summary & Strategic Context

The thieno[2,3-d]pyrimidine scaffold represents a cornerstone in modern medicinal chemistry, serving as a critical bioisostere to the quinazoline core found in blockbuster kinase inhibitors like Gefitinib and Erlotinib.[1] By replacing the benzene ring of quinazoline with a thiophene ring, researchers can modulate solubility, lipophilicity, and metabolic stability while retaining the key hydrogen-bonding interactions required for ATP-competitive inhibition in kinases such as EGFR , VEGFR-2 , and FLT3 .

This guide details the synthetic pathway from substituted 2-aminothiophenes (derived via the Gewald reaction) to the functionalized thieno[2,3-d]pyrimidine core.[1] Unlike standard textbook procedures, this protocol emphasizes the Niementowski-type cyclization and subsequent functionalization strategies required to generate library-ready intermediates for drug discovery.

Retrosynthetic Logic & Pathway Design

The synthesis relies on the "bifunctional" nature of the starting material: 2-aminothiophene-3-carboxylates . The amino group (

Key Strategic Decision:

-

Route A (Formamide Cyclization): Yields the thieno[2,3-d]pyrimidin-4(3H)-one . This is the most versatile intermediate because the carbonyl oxygen can be converted to a chlorine atom (using

), enabling subsequent -

Route B (Urea Cyclization): Yields the 2,4-dione derivative, useful for specific hydrophilic targets but less amenable to broad diversification at the C4 position.

Figure 1: Retrosynthetic workflow illustrating the conversion of raw Gewald components into high-value kinase inhibitor targets.

Precursor Synthesis: The Gewald Reaction (Foundation)

Before cyclization, high-quality 2-aminothiophene is required. Commercial sources often contain oxidation impurities. Fresh synthesis via the Gewald reaction is recommended for reproducibility.

Protocol 1: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reagents: Methyl ethyl ketone (or cyclohexanone for fused systems), Ethyl cyanoacetate, Elemental Sulfur (

), Morpholine (catalyst), Ethanol. -

Procedure:

-

Dissolve ethyl cyanoacetate (1.0 eq) and the ketone (1.0 eq) in Ethanol (

). -

Add elemental sulfur (1.0 eq) followed by dropwise addition of Morpholine (1.0 eq). Caution: Exothermic.

-

Heat to

for 3–5 hours. -

Critical Step: Cool to

overnight. The product precipitates as crystals. -

Filter and wash with cold ethanol. Recrystallize from ethanol if the melting point deviates

from literature values.

-

Core Synthesis Protocols: Cyclization

Method A: Formamide Cyclization (Primary Route)

This method generates the 4-oxo core (pyrimidinone), which is the standard precursor for 4-substituted kinase inhibitors.

Mechanism: The amino group of the thiophene attacks the formyl carbon of formamide. A subsequent intramolecular nucleophilic attack by the amide nitrogen on the ester carbonyl releases ethanol and closes the ring.

Figure 2: Mechanistic pathway of the formamide-mediated cyclization.[2]

Experimental Protocol:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (calcium chloride), place ethyl 2-aminothiophene-3-carboxylate (10 mmol).

-

Reagent: Add Formamide (10–15 mL). The formamide acts as both reactant and solvent.[3]

-

Expert Note: Ensure the formamide is dry.[4] Water competes with the cyclization, leading to hydrolysis of the ester.

-

-

Reaction: Heat the mixture to

(oil bath temperature) for 6–8 hours.-

Monitoring: Monitor by TLC (Mobile phase: 5% Methanol in DCM). The starting material (fluorescent blue/purple) will disappear, replaced by a lower

spot (often UV active but less fluorescent).

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the dark solution into ice-cold water (50 mL). The product should precipitate immediately as a solid.

-

Stir for 30 minutes to ensure complete precipitation.

-

-

Purification: Filter the solid, wash copiously with water (to remove excess formamide), and dry. Recrystallize from DMF/Ethanol or Dioxane if necessary.

Method B: Urea Fusion (Secondary Route)

Use this route if the target requires a 2,4-dioxo functionality (uracil bioisostere).

Experimental Protocol:

-

Mix ethyl 2-aminothiophene-3-carboxylate (10 mmol) and Urea (50 mmol, 5 eq) in a mortar and pestle; grind to a fine powder.

-

Transfer to a round-bottom flask.

-

Heat the neat mixture to

on a sand bath or oil bath. The mixture will melt and then resolidify as the product forms (approx. 2–3 hours). -

Workup: Dissolve the hot melt in boiling water (or dilute NaOH followed by acidification) to isolate the product.

Functionalization: The "Switch" to Kinase Inhibitors

The thieno[2,3-d]pyrimidin-4-one obtained in Method A is relatively inert. To create potent kinase inhibitors, it must be converted to the 4-chloro derivative.

Protocol: Chlorination with

-

Reagents: Suspend the thienopyrimidin-4-one (5 mmol) in Phosphorus Oxychloride (

) (10 mL). -

Catalyst: Add 2–3 drops of dry DMF (Vilsmeier-Haack catalyst).

-

Reaction: Reflux for 3–4 hours. The solid will dissolve, turning the solution dark.

-

Workup (Caution):

-

Remove excess

under reduced pressure (rotary evaporator). -

Pour the residue slowly onto crushed ice with vigorous stirring. (Exothermic!).

-

Neutralize with saturated

solution to pH 7–8. -

Extract with Dichloromethane (DCM) or Ethyl Acetate.

-

-

Stability Note: The 4-chloro derivative is moisture-sensitive. Store under inert gas or use immediately in the next

coupling step with an aniline.

Data Summary & Troubleshooting

| Parameter | Method A (Formamide) | Method B (Urea) | Critical Troubleshooting |

| Temperature | If temp is too low, intermediate amide forms without cyclizing. | ||

| Solvent | Neat (Formamide) | Neat (Melt) | Formamide must be dry.[4] |

| Time | 6–8 Hours | 2–3 Hours | Monitor TLC; prolonged heating causes tarring. |

| Yield | 60–85% | 50–75% | Low yield? Check purity of Gewald precursor. |

| Product State | Solid (Precipitates on water addn) | Solid (Resolidifies) | If oil forms, scratch with glass rod or sonicate. |

References

- Gewald, K. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

-

RSC Advances. (2014). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry.

-

SciELO. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society.

-

MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation. Molecules.

-

NIH/PubMed. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors. Bioorganic Chemistry.

Sources

Assay for testing antimicrobial efficacy of thiophene derivatives

Abstract & Introduction

Thiophene derivatives are critical bioisosteres in medicinal chemistry, frequently replacing phenyl rings to improve lipophilicity and metabolic stability. Recent studies indicate that specific thiophene moieties (e.g., 2-aminothiophenes) exhibit potent antimicrobial activity by disrupting bacterial cell walls or inhibiting DNA synthesis.

However, the evaluation of these compounds is often plagued by solubility artifacts and colorimetric interference . Thiophenes are notoriously hydrophobic, requiring high concentrations of DMSO which can be toxic to test strains, leading to false positives. Furthermore, many thiophene derivatives are chromogenic, interfering with standard optical density (OD600) readings.

This guide provides a validated workflow for testing thiophene derivatives, integrating a Resazurin-modified Broth Microdilution method to bypass colorimetric interference and a rigorous Solvent Tolerance Protocol to eliminate false positives caused by DMSO.

Pre-Analytical Considerations (The "Expertise" Pillar)

Before initiating screening, three critical parameters must be defined to ensure data integrity.

A. Solvent Compatibility (The DMSO Threshold)

Thiophenes require dissolution in organic solvents, typically Dimethyl Sulfoxide (DMSO).

-

Risk: DMSO is bacteriostatic at concentrations >2% for many Gram-negative species (P. aeruginosa) and >5% for Gram-positives (S. aureus).

-

Requirement: You must determine the Maximum Tolerable Concentration (MTC) of DMSO for your specific test strains before screening.

-

Standard: Final assay concentration of DMSO should ideally be ≤ 1% (v/v) .

B. Compound Stability & Precipitation

Thiophenes may precipitate upon addition to aqueous cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Visual Check: After dilution, inspect wells for "crystal crashing."

-

Impact: Precipitation reduces the effective concentration, leading to artificially high MIC values (false negatives).

C. Inoculum Standardization[1]

-

Use the 0.5 McFarland Standard (approx.[1]

CFU/mL). -

Critical Step: Dilute this suspension 1:100 in broth before adding to the plate to achieve the required final assay density of approx.

CFU/mL.

Experimental Workflow Diagrams

Diagram 1: The Decision Tree (Screening to MoA)

This flowchart illustrates the logical progression from compound synthesis to mechanism of action (MoA) determination.

Caption: Logical progression from library intake to MoA validation. Yellow nodes indicate critical QC checkpoints.

Protocol 1: Modified Broth Microdilution (MIC)

Standard: CLSI M07-A11 / EUCAST adapted for chromogenic compounds. Objective: Determine Minimum Inhibitory Concentration (MIC) without optical interference.

Materials

-

Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[2]

-

Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS). Filter sterilize.[3]

-

Plates: 96-well round-bottom polystyrene plates (untreated).

Step-by-Step Procedure

-

Compound Preparation (Stock):

-

Dissolve Thiophene derivative in 100% DMSO to achieve a stock concentration of 10 mg/mL .

-

Note: If the compound is colored (e.g., yellow/orange), note this for visual inspection later.

-

-

Plate Setup (Serial Dilution):

-

Column 1: Negative Control (Media only).

-

Column 2-11: Test Compound (2-fold serial dilution).

-

Add 100 µL CAMHB to all wells.

-

Add 2 µL of Stock Compound to Column 11 (High concentration).

-

Mix and transfer 100 µL from Col 11 to Col 10, repeat down to Col 2. Discard final 100 µL.

-

-

Column 12: Growth Control (Bacteria + Media + Solvent Vehicle).

-

Result: Final volume 100 µL per well.

-

-

Inoculation:

-

Prepare bacterial suspension (0.5 McFarland).

-

Dilute 1:100 in CAMHB.

-

Add 100 µL of diluted inoculum to wells in Columns 2-12.

-

Final Assay Volume: 200 µL.

-

Final DMSO Concentration: 0.5% (Safe for most strains).

-

-

Incubation:

-

Incubate at 35 ± 2°C for 16–20 hours (ambient air).

-

-

Readout (The Resazurin Modification):

-

Add 30 µL of Resazurin solution to all wells.[3]

-

Incubate for an additional 1–4 hours.

-

Interpretation:

-

Blue: No Growth (Resazurin unchanged)

Effective Inhibition . -

Pink/Colorless: Growth (Resazurin reduced to Resorufin)

Ineffective .

-

-

MIC Definition: The lowest concentration well that remains Blue .[4]

-

Diagram 2: Plate Layout & Serial Dilution

Caption: Serial dilution flow. Blue indicates inhibition (MIC); Pink indicates metabolic activity.

Protocol 2: Time-Kill Kinetics (MoA)

Objective: Determine if the thiophene derivative is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

-

Preparation: Prepare 4 flasks of CAMHB (20 mL each).

-

Inoculation: Inoculate all flasks to starting density of

CFU/mL. -

Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.

-

Plating: Perform serial 10-fold dilutions in PBS and plate onto Agar. Incubate overnight.

-

Calculation: Count colonies (CFU/mL) and plot Log10(CFU/mL) vs. Time.

-

Bactericidal:

Log10 reduction (99.9% kill) compared to initial inoculum. -

Bacteriostatic:

Log10 reduction.

-

Data Presentation & Analysis

Table 1: Example Data Recording Sheet

| Compound ID | Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Thio-001 | S. aureus | 4 | 8 | 2 | Bactericidal |

| Thio-001 | E. coli | >64 | N/A | N/A | Inactive |

| Thio-002 | S. aureus | 2 | 32 | 16 | Bacteriostatic |

| Cipro (Ctrl) | S. aureus | 0.5 | 0.5 | 1 | Control Valid |

QC Criteria:

-

Z-Factor: For HTS campaigns, ensure Z' > 0.5.

-

Sterility Control: Must remain Blue (Resazurin).

-

Growth Control: Must turn Pink within 2 hours of dye addition.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). CLSI.[7][1][8][9] [Link]

-

Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals.[10] Methods, 42(4), 321-324. [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[7][1] Nature Protocols, 3(2), 163-175. [Link]

-

Gouda, M. A., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria.[5][6][11] Frontiers in Microbiology. [Link]

-

Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

Sources

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. Development of a Broth Microdilution Method for Exebacase Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. testinglab.com [testinglab.com]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 10. Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

Application Note: Cytotoxicity Profiling & Viability Assays for 2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile

Executive Summary & Biological Context

2-Amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile (hereafter referred to as AMTC ) belongs to a privileged class of pharmacophores synthesized via the Gewald reaction. This scaffold is extensively researched for its antiproliferative and antimicrobial properties.[1][2][3]

Why This Compound?

In drug discovery, the 2-amino-3-cyanothiophene core acts as a bioisostere for purines and is frequently designed to target:

-

Kinases: Specifically EGFR and PIM-1 kinases due to the donor-acceptor motif of the amino and cyano groups.

-

Tubulin Polymerization: 4-aryl substituted thiophenes often bind to the colchicine site of tubulin, disrupting microtubule dynamics.

-

STAT3 Signaling: Recent SAR studies indicate derivatives of this class inhibit STAT3 phosphorylation in osteosarcoma and breast cancer lines (MCF-7, MDA-MB-231).

Critical Experimental Challenge: AMTC is a lipophilic, conjugated system.[1] It is typically a yellow-to-orange crystalline solid . This intrinsic color presents a high risk of false positives in colorimetric assays (MTT/MTS) due to spectral overlap at 570 nm.[1] This guide prioritizes protocols that mitigate solubility issues and optical interference.

Pre-Assay Preparation: Solubility & Stability

Objective: Ensure compound bioavailability and prevent precipitation-induced cytotoxicity (false positives).

Physicochemical Profile[1][2][4][5][6][7][8][9]

-

Molecular Weight: ~230.29 g/mol [1]

-

LogP (Predicted): ~2.5 - 3.0 (Lipophilic)[1]

-

Solubility: Poor in water; Soluble in DMSO, DMF.[1]

-

Stability: Stable at pH 7.4; Acidic conditions (pH < 3) protonate the C2-amino group, potentially altering solubility.[1][4]

Solubilization Protocol

-

Stock Solution (10 mM):

-

Working Solution:

-

Dilute the stock into culture media immediately prior to use.[1]

-

Max DMSO Limit: Final DMSO concentration in the well must be ≤ 0.5% (v/v) to avoid solvent toxicity.[1]

-

Precipitation Check: When diluting into media (e.g., RPMI-1640), observe for "crashing out" (cloudiness).[1] If precipitation occurs at high concentrations (e.g., 100 µM), use a serial dilution step in DMSO before the final spike into media.[1]

-

Primary Viability Assay Protocols

Method A: ATP-Based Luminescence (Recommended)

Why: Eliminates optical interference from the yellow compound; higher sensitivity.[1]

Reagents: CellTiter-Glo® (Promega) or equivalent ATP-lite system. Cell Lines: MCF-7 (Breast), HCT-116 (Colon), or HEK-293 (Normal control).[1]

Protocol:

-

Seeding: Plate cells (3,000–5,000 cells/well) in 96-well opaque-walled plates. Incubate 24h for attachment.

-

Treatment: Remove old media. Add 100 µL fresh media containing AMTC (Dose range: 0.1 µM to 100 µM).[1]

-

Controls: Vehicle (0.5% DMSO), Positive Control (Doxorubicin, 1 µM), Blank (Media only).[1]

-

-

Incubation: 24h to 72h at 37°C, 5% CO₂.

-

Readout:

Method B: MTT Colorimetric Assay (Conditional)

Why: Cost-effective, but requires rigorous background correction for AMTC.

Protocol:

-

Seeding: Same as above, but use transparent plates.

-

Treatment: Dose cells as described.

-

CRITICAL STEP: Prepare a set of wells with Media + Compound (No Cells) .[1] This is your Optical Background Control.

-

-

MTT Addition: Add MTT reagent (final 0.5 mg/mL). Incubate 3–4h.

-

Solubilization: Remove media carefully.[1] Add 100-150 µL DMSO to dissolve formazan.

-

Measurement:

-

Read Absorbance at 570 nm .[1]

-

Correction: Subtract the absorbance of the Compound-Only wells from the Experimental wells to correct for the compound's intrinsic yellow color.

-

Mechanistic Validation: Apoptosis vs. Necrosis[1]

Rationale: Thiophene derivatives often induce apoptosis via cell cycle arrest (G2/M phase).[1]

Protocol: Annexin V / Propidium Iodide (PI) Staining

Platform: Flow Cytometry.[1]

-

Treatment: Treat cells (6-well plate) with AMTC at IC50 concentration for 24h.

-

Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells.[1] Do not over-trypsinize.

-

Washing: Wash 2x with cold PBS.[1]

-

Staining: Resuspend in 1X Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI.

-

Incubation: 15 min at RT in the dark.

-

Analysis:

-

Q1 (Annexin-/PI+): Necrosis (potential solvent toxicity or membrane rupture).[1]

-

Q2 (Annexin+/PI+): Late Apoptosis.

-

Q3 (Annexin-/PI-): Viable.

-

Q4 (Annexin+/PI-): Early Apoptosis (Expected mechanism for AMTC).

-

Data Visualization & Logic

Workflow Logic: Assay Selection

The following diagram illustrates the decision matrix for selecting the correct assay based on the compound's properties.

Caption: Decision tree for selecting viability assays. Note the critical correction step required for MTT due to the compound's intrinsic color.

Proposed Mechanism of Action

Based on the scaffold (2-amino-3-cyanothiophene), the biological activity likely follows this pathway.

Caption: Hypothesized Mechanism of Action (MOA) for AMTC based on structure-activity relationships of the Gewald scaffold.

Data Analysis & Troubleshooting

Calculating IC50[1]

-

Normalize data: (Sample - Blank) / (Vehicle Control - Blank) * 100.[1]

-

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis).[1]

-

Fit using a 4-Parameter Logistic (4PL) non-linear regression model.[1]

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| High Background (MTT) | Compound precipitation or color interference. | Use Luminescence assay; Wash cells with PBS before adding MTT.[1] |

| Precipitation in Well | Compound concentration > Solubility limit.[1] | Reduce max concentration; Sonicate stock; Ensure DMSO < 0.5%. |

| No Toxicity (Flat line) | Compound degraded or cell density too high.[1] | Prepare fresh stock; Reduce seeding density to ensure cells are in log-phase. |

| Variability (High SD) | Pipetting error or "Edge Effect". | Use multi-channel pipettes; Avoid outer wells (fill with PBS).[1] |

References

-

Sabrin R. M. Ibrahim, et al. (2024).[1][5] Biological Activities of Thiophenes. Encyclopedia MDPI. Link[1]

-

Vanderleyden, J., et al. (2014).[1][6] 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. PubMed.[1] Link

-

BenchChem. (2024).[1] this compound Properties and Activity. BenchChem Database.[1] Link

-